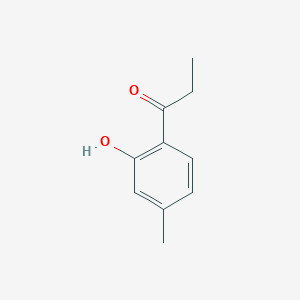

1-(2-Hydroxy-4-methylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHADLNZFCPLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-52-4 | |

| Record name | 1-(2-hydroxy-4-methylphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Hydroxy-4'-methylpropiophenone

This guide provides a comprehensive technical overview of 2'-Hydroxy-4'-methylpropiophenone, also identified as 1-(2-Hydroxy-4-methylphenyl)propan-1-one. Designed for researchers, medicinal chemists, and professionals in drug development and polymer science, this document delves into the molecule's chemical structure, synthesis, physicochemical properties, and potential applications, grounding all information in established scientific principles and methodologies.

Introduction and Chemical Identity

2'-Hydroxy-4'-methylpropiophenone (CAS No. 2886-52-4) is an aromatic ketone characterized by a propiophenone core structure with a hydroxyl group at the 2' position and a methyl group at the 4' position of the phenyl ring. This specific substitution pattern, particularly the ortho-hydroxy acyl arrangement, imparts distinct chemical properties, including the potential for intramolecular hydrogen bonding, which influences its physical state, reactivity, and spectral characteristics. Its structure makes it a valuable synthon in organic chemistry, particularly as a precursor for more complex molecules.

The fundamental structure of 2'-Hydroxy-4'-methylpropiophenone is illustrated below.

Caption: Chemical structure of 2'-Hydroxy-4'-methylpropiophenone.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for 2'-Hydroxy-4'-methylpropiophenone is provided below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| CAS Number | 2886-52-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| SMILES | CCC(=O)C1=C(C=C(C=C1)C)O | [2] |

| InChI | InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3 | [2] |

| Predicted XlogP | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this specific molecule are not widely published, a theoretical interpretation based on its structure provides valuable insight for its identification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as a complex multiplet pattern in the aromatic region. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a carbonyl. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl group on the aromatic ring will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) will have the largest chemical shift, typically in the range of 190-220 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbons of the ethyl group and the aromatic methyl group will be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak corresponding to the C=O stretch of the ketone will be observed around 1650-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be present around 2850-3100 cm⁻¹, and C-O stretching will appear in the 1050-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would likely involve cleavage of the acyl group, leading to characteristic fragment ions.

Synthesis Methodologies

The synthesis of 2'-Hydroxy-4'-methylpropiophenone is most commonly achieved through electrophilic aromatic substitution reactions, particularly the Fries rearrangement or direct Friedel-Crafts acylation of m-cresol. The choice of method depends on factors such as desired regioselectivity, catalyst tolerance, and environmental considerations.

Method 1: Fries Rearrangement of m-Cresyl Propionate

The Fries rearrangement is a classic and reliable method for synthesizing hydroxyaryl ketones.[3] It involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4] The reaction temperature is a critical parameter for controlling the regioselectivity; higher temperatures generally favor the formation of the ortho isomer due to the thermodynamic stability of the bidentate complex formed with the Lewis acid catalyst.[3]

Caption: Workflow for the Fries Rearrangement synthesis route.

Experimental Protocol (Adapted from analogous reactions): [5]

-

Esterification: To a solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield crude m-cresyl propionate.

-

Rearrangement: To the crude m-cresyl propionate, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.

-

Heat the mixture to a temperature conducive to ortho-isomer formation (typically >100 °C) and maintain for several hours, monitoring the reaction by TLC.

-

Quenching and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2'-Hydroxy-4'-methylpropiophenone.

Method 2: Direct Friedel-Crafts Acylation of m-Cresol

Direct Friedel-Crafts acylation offers a more direct, one-pot synthesis. However, controlling the regioselectivity can be more challenging compared to the Fries rearrangement, as both ortho and para isomers can be formed. The hydroxyl group of the phenol is highly activating, but it also complexes with the Lewis acid catalyst.

Experimental Protocol (Adapted from analogous reactions): [5]

-

To a stirred solution of m-cresol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.2-3.0 eq) portion-wise.

-

Allow the mixture to stir for 15-30 minutes to allow for complex formation.

-

Add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Follow the quenching, extraction, and purification steps as described in the Fries rearrangement protocol.

Applications and Synthetic Utility

Hydroxyaryl ketones, including 2'-Hydroxy-4'-methylpropiophenone, are valuable intermediates in organic synthesis. Their bifunctional nature (a nucleophilic hydroxyl group and an electrophilic carbonyl group) allows for a wide range of subsequent chemical transformations.

Potential as a Photoinitiator

Substituted hydroxyaryl ketones are a well-established class of Norrish Type I photoinitiators.[6] Upon absorption of UV light, these molecules can undergo α-cleavage to generate free radicals, which can initiate polymerization of various vinyl monomers, such as acrylates and methacrylates. This makes them useful in the formulation of UV-curable coatings, adhesives, and inks. The efficiency of initiation is dependent on factors like the concentration of the photoinitiator, the intensity of the UV light source, and the specific monomer system being used.[6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 1-(2-hydroxy-4-methylphenyl)propan-1-one (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. US6641986B1 - Acetylenic diol surfactant solutions and methods of using same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(2-Hydroxy-4-methylphenyl)propan-1-one via Fries Rearrangement

Executive Summary

This guide details the synthesis of 1-(2-Hydroxy-4-methylphenyl)propan-1-one (also known as 2'-hydroxy-4'-methylpropiophenone), a critical pharmacophore in the development of UV absorbers, fragrances, and heterocyclic pharmaceuticals.

While direct Friedel-Crafts acylation of m-cresol is possible, it frequently suffers from polyacylation and poor regioselectivity. This protocol utilizes the Fries Rearrangement of m-cresyl propionate.[1] This two-step pathway offers superior control over the ortho/para isomer ratio via thermodynamic regulation, ensuring high yields of the desired ortho-hydroxy ketone target.

Key Advantages of this Protocol

-

Regiocontrol: High-temperature conditions favor the ortho-isomer (target) via chelation stabilization.[2]

-

Self-Validating Purification: The protocol exploits the steam volatility of the ortho-isomer to separate it cleanly from the non-volatile para-isomer.

-

Scalability: The use of standard Lewis acids (

) allows for easy scale-up from gram to kilogram quantities.

Scientific Foundation & Mechanism

The Fries Rearrangement Strategy

The synthesis proceeds through the O-acylation of m-cresol to form m-cresyl propionate, followed by a Lewis acid-catalyzed rearrangement.

The regioselectivity is governed by the competition between Kinetic and Thermodynamic control:

-

Kinetic Product (Low Temp, <60°C): The acyl group migrates to the para-position (sterically less hindered), yielding 4'-hydroxy-2'-methylpropiophenone.

-

Thermodynamic Product (High Temp, >120°C): The acyl group migrates to the ortho-position. This is driven by the formation of a stable 6-membered aluminum chelate complex between the carbonyl oxygen and the phenolic oxygen.

Target Structure Analysis:

-

Starting Material: m-Cresol (3-methylphenol).

-

Target: Acyl group enters at position 6 (ortho to OH, para to CH3).

-

Result: 1-(2-Hydroxy-4-methylphenyl)propan-1-one.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the thermodynamic drive toward the target ortho-isomer.

Experimental Protocols

Phase 1: Synthesis of m-Cresyl Propionate (Esterification)

Objective: Protect the phenol and prepare the substrate for rearrangement.

Reagents:

-

m-Cresol (108.1 g, 1.0 mol)

-

Propionyl Chloride (101.8 g, 1.1 mol) [Alternative: Propionic anhydride]

-

Pyridine (dry, 10 mL) or Triethylamine

-

Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a dropping funnel, reflux condenser, and a calcium chloride drying tube.

-

Charging: Add m-cresol (1.0 mol) and solvent (200 mL). Add base (pyridine) as a scavenger.

-

Addition: Cool to 0°C in an ice bath. Add propionyl chloride dropwise over 45 minutes. Caution: Exothermic reaction; HCl gas evolution.

-

Reaction: Allow to warm to room temperature (RT) and reflux for 1 hour to ensure completion.

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), then 5% NaOH (to remove unreacted cresol), and finally water.

-

Isolation: Dry over anhydrous

, filter, and strip solvent under reduced pressure. -

Yield Check: Expected yield >90% of a colorless to pale yellow oil.

Phase 2: Fries Rearrangement (The Critical Step)

Objective: Regioselective migration of the propionyl group.

Reagents:

-

m-Cresyl Propionate (from Phase 1)

-

Aluminum Chloride (

), anhydrous (1.2 - 1.5 equivalents) -

Solvent: None (Neat fusion) or Nitrobenzene (if temp control is difficult). Note: Neat fusion is preferred for easier workup.

Procedure:

-

Setup: Use a flame-dried RBF equipped with a mechanical stirrer (magnetic stirring will fail as viscosity increases) and an HCl gas trap.

-

Mixing: Place m-cresyl propionate in the flask. Add powdered anhydrous

in small portions over 20 minutes.-

Observation: The mixture will turn yellow/orange and heat up.

-

-

Heating (Thermodynamic Drive): Heat the oil bath to 120–130°C .

-

Critical Checkpoint: Evolution of HCl gas will be vigorous. The mixture will become a viscous, dark glassy mass.

-

-

Duration: Maintain temperature for 2–3 hours. Do not exceed 160°C to avoid charring.

-

Quenching: Cool the mixture to ~60°C. Carefully pour the viscous mass onto a mixture of crushed ice (500 g) and concentrated HCl (50 mL).

-

Chemistry: This hydrolyzes the aluminum-phenoxide complex, liberating the free phenol.

-

Phase 3: Isolation & Purification (Steam Distillation)

Objective: Separate the volatile ortho-product from the non-volatile para-product.

Logic: The target ortho-isomer forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen.[3] This reduces its polarity and interaction with water, making it steam volatile. The para-isomer relies on intermolecular hydrogen bonding, making it non-volatile.[4]

Procedure:

-

Transfer: Transfer the hydrolyzed aqueous/organic mixture to a steam distillation apparatus.

-

Distillation: Pass vigorous steam through the mixture.

-

Observation: The target product will distill over as a milky oil/water azeotrope.

-

-

Extraction: Collect the distillate. Extract the oily product into DCM or Diethyl Ether (3 x 100 mL).

-

Drying: Dry organic phase over

. -

Final Isolation: Evaporate solvent. The residue is the pure 1-(2-Hydroxy-4-methylphenyl)propan-1-one.

-

Physical State: Typically a pale yellow oil or low-melting solid.

-

Workup Logic & Purification Flow

Figure 2: Purification workflow utilizing steam volatility differences driven by hydrogen bonding.

Analytical Validation (Self-Validation)

To confirm the identity of the product, look for these specific spectral signatures:

| Technique | Parameter | Diagnostic Signal | Explanation |

| IR Spectroscopy | Carbonyl ( | ~1640 cm⁻¹ | Shifted to lower wavenumber (normal ketone ~1680) due to Intramolecular H-bonding . This confirms the ortho orientation. |

| IR Spectroscopy | Hydroxyl ( | Broad, ~3000-3300 cm⁻¹ | Weak/Broad due to chelation. |

| ¹H NMR | Phenolic | Sharp singlet, highly deshielded due to strong H-bond with Carbonyl. (Disappears with | |

| ¹H NMR | Aromatic Protons | Pattern consistent with 1,2,4-substitution (d, s, d splitting pattern). | |

| ¹H NMR | Alkyl Chain | Triplet ( | Characteristic ethyl group of the propanone moiety. |

Troubleshooting & Safety

Common Failure Modes

-

Low Yield of Ortho Isomer: Reaction temperature was too low (<100°C). Ensure the oil bath is maintained at >120°C to drive the thermodynamic rearrangement.

-

Incomplete Hydrolysis: The aluminum complex is stable. Ensure the quench uses strong acid (HCl) and sufficient agitation to break the complex.

-

Solidification in Flask: The reaction mass can solidify during the neat reaction. Use a robust mechanical stirrer, not a magnetic bar.

Safety Protocols

-

Aluminum Chloride: Highly hygroscopic. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

m-Cresol: Corrosive and toxic.[5] Causes severe skin burns. Wear nitrile gloves and face shield.

-

HCl Gas: Generated during both esterification and rearrangement. Use a scrubber (NaOH trap).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.[6] (Mechanistic insight into thermodynamic vs. kinetic control in electrophilic aromatic substitution).

-

Martin, R. (1992). "The Fries Reaction".[1][2][5][7][8][9][10][11] Organic Preparations and Procedures International, 24(4), 369-435. (Comprehensive review of the reaction scope).

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. While separating a mixture of ortho and para nitrophenols by steam distil.. [askfilo.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Application Notes & Protocols for 1-(2-Hydroxy-4-methylphenyl)propan-1-one as a Pharmaceutical Intermediate

Introduction: The Strategic Value of a Versatile Scaffolding Molecule

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount. 1-(2-Hydroxy-4-methylphenyl)propan-1-one, also known as 2-hydroxy-4-methylpropiophenone, represents a key building block whose structural features—a reactive ketone, a nucleophilic phenolic hydroxyl group, and an activatable aromatic ring—offer a trifecta of opportunities for synthetic diversification. This guide provides an in-depth exploration of this molecule, from its synthesis to its strategic application in constructing more complex pharmaceutical agents. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate's full potential.

Part 1: Core Characteristics and Safe Handling

Physicochemical Properties

Understanding the fundamental properties of 1-(2-Hydroxy-4-methylphenyl)propan-1-one is the first step in its effective utilization. These characteristics govern its solubility, reactivity, and storage requirements.

| Property | Value | Reference |

| CAS Number | 2886-52-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Varies; may be a solid | - |

| Melting Point | Not consistently reported; related compounds have defined melting points. | - |

| Boiling Point | Undetermined | [4] |

| Solubility | Miscible with organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water. | [5] |

| pKa (Phenolic OH) | Estimated to be around 10, similar to other phenols. | - |

Safety & Handling: A Mandate for Caution

As with any active chemical reagent, proper handling is crucial. While some derivatives are reported to have low acute toxicity, the specific hazards of the parent compound require a cautious approach.[4][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[1][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

Part 2: Synthesis of the Intermediate via Fries Rearrangement

The most common and industrially significant route to hydroxyaryl ketones like 1-(2-Hydroxy-4-methylphenyl)propan-1-one is the Fries Rearrangement.[8][9][10] This reaction involves the intramolecular acyl migration of a phenolic ester, catalyzed by a Lewis or Brønsted acid.[11] The choice of catalyst and solvent is critical as it influences the ratio of ortho and para isomers.

The Underlying Mechanism

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the acyl-oxygen bond, facilitating its cleavage to form a stable acylium ion intermediate.[11] This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in a classic electrophilic aromatic substitution. Subsequent workup liberates the final hydroxyaryl ketone.[11]

General Synthetic Workflow

The synthesis can be visualized as a two-stage process: esterification of the parent phenol followed by the acid-catalyzed rearrangement.

Caption: Synthesis of the target intermediate via esterification and Fries Rearrangement.

Protocol: Synthesis via Fries Rearrangement with AlCl₃

This protocol describes a representative synthesis starting from m-cresol.

Materials:

-

m-Cresol

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Ester Formation:

-

In a fume hood, dissolve m-cresol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise while stirring. An organic base like pyridine can be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the m-cresol is consumed.

-

Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude m-tolyl propionate. Purify by vacuum distillation if necessary.

-

-

Fries Rearrangement:

-

Carefully add anhydrous aluminum chloride (1.5 eq) to a flask equipped with a reflux condenser and nitrogen inlet.

-

Add the m-tolyl propionate (1.0 eq) to the AlCl₃. The reaction is often run neat or in a high-boiling solvent like nitrobenzene or o-dichlorobenzene.[8]

-

Heat the mixture to 120-160°C for several hours. The optimal temperature and time depend on the substrate and desired isomer ratio; lower temperatures generally favor the para product, while higher temperatures favor the ortho product.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a mixture of ice and concentrated HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

The resulting crude product, a mixture of ortho and para isomers, can be separated by column chromatography.

-

Part 3: Strategic Applications in Pharmaceutical Synthesis

The true value of 1-(2-Hydroxy-4-methylphenyl)propan-1-one lies in the selective reactivity of its functional groups. This allows for its elaboration into a wide array of more complex molecular architectures.

Caption: Key reaction pathways for derivatizing the intermediate.

Pathway A: Reactions at the Ketone Carbonyl

The ketone is a primary site for transformations, often leading to the introduction of new functionalities and stereocenters.

Application: Reduction to Chiral Alcohols The reduction of the prochiral ketone to a secondary alcohol is a critical step in synthesizing many active pharmaceutical ingredients (APIs). This transformation creates a chiral center, and stereoselective reduction is often required.

-

Scientific Rationale: The resulting 1-phenyl-1,2-propanediol scaffold is a valuable building block in pharmaceutical chemistry.[12] Asymmetric reduction using chiral catalysts or enzymes can yield high enantiomeric excess of the desired alcohol stereoisomer.

-

Protocol: Reduction with Sodium Borohydride (NaBH₄)

-

Dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove the bulk of the alcohol solvent via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the racemic alcohol, which can be purified by chromatography.

-

Application: Condensation to Form Chalcones The α-protons to the ketone are acidic enough to be removed by a base, forming an enolate. This enolate can then react with an aldehyde in a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone).

-

Scientific Rationale: Chalcones are well-established intermediates for synthesizing flavonoids and other heterocyclic compounds. The chalcone backbone itself is associated with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[13]

-

Protocol: Synthesis of a Chalcone Derivative

-

In a flask, dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), dropwise while stirring.

-

Stir the reaction vigorously at room temperature for 4-12 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Pathway B: Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent handle for introducing diversity through ether or ester linkages.

-

Scientific Rationale: O-alkylation or O-acylation can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This is a common strategy in drug design to improve pharmacokinetic profiles. For example, this is a key step in the synthesis of the antihyperlipidemic drug fenofibrate and its metabolites.[14]

-

Protocol: Williamson Ether Synthesis

-

To a solution of 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 30 minutes to form the phenoxide.

-

Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq).

-

Heat the reaction mixture (typically 50-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting ether by column chromatography.

-

Pathway C: Reactions on the Aromatic Ring

The aromatic ring, activated by the hydroxyl and methyl groups, can undergo electrophilic aromatic substitution.

-

Scientific Rationale: Introducing substituents like halogens onto the aromatic ring can significantly alter the electronic properties and binding interactions of the final molecule. Brominated intermediates, for example, are common precursors for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[15][16]

-

Protocol: Aromatic Bromination

-

Dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in a suitable solvent like acetic acid or chloroform.

-

Cool the solution to 0°C.

-

Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. The hydroxyl group directs ortho and para, so substitution is expected at the C3 and C5 positions.

-

Stir at low temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to consume any excess bromine.

-

Extract the product into an organic solvent, wash with water and sodium bicarbonate solution.

-

Dry, concentrate, and purify by chromatography or recrystallization to isolate the brominated derivative.

-

References

- One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. (n.d.). Google Scholar.

- Fries Rearrangement. (n.d.). Alfa Chemistry.

- An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. (n.d.). Thieme Connect.

- An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones. (n.d.). Benchchem.

- Fries Rearrangement. (n.d.). Merck Millipore.

- 2-Hydroxy-4'-(2-hydroxyethoxy)

- Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone. (2026). ChemicalBook.

- SAFETY DATA SHEET - 2-Hydroxy-2-methylpropiophenone. (2025). TCI Chemicals.

- 2-Hydroxy-4'-hydroxyethoxy-2-methylpropiophenone. (n.d.). PubChem.

- Safety Data Sheet - 4'-Methylpropiophenone. (2025). Thermo Fisher Scientific.

- 1-(2-Hydroxy-4-methylphenyl)propan-1-one. (n.d.). ChemScene.

- Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. (2023). Biotechnology for Biofuels and Bioproducts.

- Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Medium.

- Synthesis method of 2-methoxy-4-hydroxypropiophenone. (2016).

- 1-(2-Hydroxy-4-methylphenyl)propan-1-one. (n.d.). BLDpharm.

- 1-(2-hydroxy-4-methylphenyl)propan-1-one. (n.d.). PubChemLite.

- 1-(4-HYDROXY-2-METHYLPHENYL)PROPAN-1-ONE. (n.d.). Fluorochem.

- 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis. (2024). ChemicalBook.

- Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016).

- 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E.

- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2886-52-4|1-(2-Hydroxy-4-methylphenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(2-hydroxy-4-methylphenyl)propan-1-one (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jamaipanese.com [jamaipanese.com]

- 16. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2'-Hydroxy-4'-methylpropiophenone

Introduction

2'-Hydroxy-4'-methylpropiophenone is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly flavonoids and related structures. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This guide provides detailed experimental protocols and the underlying scientific principles for the preparation of key heterocyclic derivatives, including chalcones, flavanones, and flavones, using 2'-hydroxy-4'-methylpropiophenone as the common precursor. The methodologies described herein are adapted from established synthetic strategies, with special consideration given to the influence of the α-methyl group of the propiophenone moiety on reactivity and reaction outcomes.

PART 1: Synthesis of 2'-Hydroxy-α,4'-dimethylchalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of chalcones, which are α,β-unsaturated ketones that serve as crucial intermediates in flavonoid synthesis.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. In this protocol, 2'-hydroxy-4'-methylpropiophenone is reacted with various substituted benzaldehydes.

Causality Behind Experimental Choices

The presence of the α-methyl group in 2'-hydroxy-4'-methylpropiophenone introduces steric hindrance around the enolizable proton compared to an acetophenone. This may require slightly more forcing reaction conditions (e.g., longer reaction times or slightly higher temperatures) to facilitate enolate formation. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical for deprotonating the α-carbon of the propiophenone, thereby generating the nucleophilic enolate species that attacks the electrophilic carbonyl carbon of the aldehyde.[2] Ethanolic solutions are commonly used as the solvent to ensure the solubility of both reactants and the base.

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for the synthesis of 2'-hydroxy-α,4'-dimethylchalcones.

Detailed Experimental Protocol: Synthesis of 2'-Hydroxy-α,4'-dimethylchalcone

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-4'-methylpropiophenone (10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (50 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.

-

Base Addition: While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water (200 mL) and slowly acidify with dilute hydrochloric acid (10%) until the pH is acidic. A solid precipitate will form.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude chalcone in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-α,4'-dimethylchalcone derivative.

| Reactant (Benzaldehyde) | Base | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | NaOH | 24 | 75-85 |

| 4-Chlorobenzaldehyde | KOH | 36 | 80-90 |

| 4-Methoxybenzaldehyde | NaOH | 24 | 70-80 |

| 4-Nitrobenzaldehyde | KOH | 48 | 85-95 |

PART 2: Synthesis of 2,4'-Dimethylflavanones via Intramolecular Cyclization of 2'-Hydroxychalcones

Flavanones are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. They are synthesized by the intramolecular cyclization of 2'-hydroxychalcones.[3][4] This cyclization can be achieved under acidic or basic conditions. The α-methyl group on the chalcone backbone may influence the rate and ease of this cyclization reaction.

Causality Behind Experimental Choices

The intramolecular oxa-Michael addition (cyclization) of the 2'-hydroxyl group onto the α,β-unsaturated ketone system of the chalcone is the key step.[4]

-

Acid-Catalyzed Cyclization: In the presence of an acid, such as methanesulfonic acid or hydrochloric acid, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the phenolic hydroxyl group.

-

Base-Catalyzed Cyclization: A base, such as sodium acetate or piperidine, can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the conjugate addition to the enone system.[4] The choice of catalyst can influence the reaction rate and yield, and may depend on the specific substituents on the chalcone.[4]

Reaction Scheme: Cyclization of 2'-Hydroxychalcone to Flavanone

Caption: Acid and base-catalyzed pathways for flavanone synthesis.

Detailed Experimental Protocol: Synthesis of 2,4'-Dimethylflavanone (Base-Catalyzed)

-

Reactant Suspension: In a 100 mL round-bottom flask, suspend the 2'-hydroxy-α,4'-dimethylchalcone (5 mmol) in water (25 mL).

-

Catalyst Addition: Add piperidine (0.5 mL) to the suspension.

-

Reaction: Reflux the reaction mixture with stirring for 6-8 hours. Monitor the disappearance of the chalcone by TLC.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The flavanone product often solidifies.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying and Purification: Dry the crude flavanone and recrystallize from a suitable solvent such as ethanol to yield the pure product.

| Chalcone Substituent (on B-ring) | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Unsubstituted | Piperidine | Water | 6 | 70-80 |

| 4-Chloro | Sodium Acetate | Methanol | 12 | 60-70 |

| 4-Methoxy | Methanesulfonic Acid | Ethanol | 8 | 55-65 |

PART 3: Synthesis of 2,4'-Dimethylflavones via Baker-Venkataraman Rearrangement and Cyclization

Flavones are characterized by a double bond between C2 and C3 of the C-ring. A common route to flavones involves the Baker-Venkataraman rearrangement of an O-acylated 2'-hydroxypropiophenone to form a 1,3-diketone, followed by acid-catalyzed cyclodehydration.[5][6][7]

Causality Behind Experimental Choices

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer.[5][6]

-

Esterification: The initial step is the acylation of the hydroxyl group of 2'-hydroxy-4'-methylpropiophenone with a suitable acylating agent (e.g., benzoyl chloride) in the presence of a base like pyridine.

-

Rearrangement: The resulting ester is then treated with a strong base (e.g., potassium hydroxide) to generate an enolate at the α-position of the propiophenone. This enolate then attacks the ester carbonyl intramolecularly, leading to the formation of a 1,3-diketone after rearrangement.[8] The α-methyl group of the propiophenone does not inhibit this reaction as the necessary α-proton is still present.

-

Cyclization: The 1,3-diketone is subsequently cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the flavone.

Experimental Workflow: Synthesis of Flavones

Caption: Multi-step synthesis of flavones via Baker-Venkataraman rearrangement.

Detailed Experimental Protocol: Synthesis of 2,4'-Dimethylflavone

Step 1: Synthesis of 2'-(Benzoyloxy)-4'-methylpropiophenone

-

Dissolve 2'-hydroxy-4'-methylpropiophenone (10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride (12 mmol) dropwise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into ice-cold water (150 mL) and acidify with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxy-4-methylphenyl)-3-phenyl-2-methylpropane-1,3-dione

-

Dissolve the crude ester from the previous step in anhydrous pyridine (30 mL).

-

Add powdered potassium hydroxide (30 mmol) and heat the mixture at 50-60 °C for 2-3 hours with stirring.

-

Cool the reaction mixture and pour it into ice-cold water (200 mL).

-

Acidify with dilute acetic acid to precipitate the 1,3-diketone.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 3: Cyclization to 2,4'-Dimethylflavone

-

Dissolve the 1,3-diketone (5 mmol) in glacial acetic acid (25 mL).

-

Add a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold water (150 mL).

-

Filter the precipitated flavone, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure 2,4'-dimethylflavone.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the synthesis of chalcones, flavanones, and flavones starting from 2'-hydroxy-4'-methylpropiophenone. While the core methodologies are well-established for related acetophenones, researchers should be mindful of the potential influence of the α-methyl group on reaction kinetics and yields. Careful monitoring of the reactions by techniques such as TLC is recommended to optimize the reaction conditions for specific substrates. The versatility of these synthetic routes allows for the generation of a diverse library of heterocyclic derivatives for further investigation in drug discovery and development programs.

References

-

SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

-

Solanke, D. P., et al. (2023, May 15). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]

-

ResearchGate. (2026, January 18). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. [Link]

-

CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]

-

ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photochemical cyclization of 2′-hydroxychalcones. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Wikipedia. [Link]

-

Shipman, M. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. University of Central Lancashire. [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

-

Majhi, S. (2024, June 24). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Bentham Science Publishers. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Purification of 2'-Hydroxy-4'-methylpropiophenone

[1]

Executive Summary & Compound Profile

Warning: Do not confuse this compound with 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959), a commercial photoinitiator with a significantly higher melting point (~88°C).[1] The protocols below are specific to the phenolic ketone CAS 536-38-9 .

Solvent Selection Matrix

The following data synthesizes thermodynamic solubility properties with empirical purification results.

Primary Recrystallization Systems

| Solvent System | Ratio (v/v) | Classification | Technical Notes |

| Ethanol / Water | 70:30 to 60:40 | Recommended | Best Balance. The phenolic group ensures solubility in warm ethanol.[1] Water acts as a powerful anti-solvent to force crystallization upon cooling.[1] Risk:[1][2][3] If water is added too fast, the product will oil out. |

| Methanol / Water | 80:20 | Alternative | Sharper solubility curve than ethanol.[1] Good for removing more polar, colored oxidation impurities.[1] |

| Petroleum Ether (40-60) | 100% | Washing / Slurry | Low Solubility. Excellent for removing non-polar unreacted starting materials (m-cresol) from the crude solid.[1] Not recommended for bulk recrystallization due to low solvent power.[1] |

| Chloroform / Pet Ether | 1:3 | High Purity | Traditional Method. Dissolve in minimum CHCl3, then add Pet Ether to cloud point.[1] Note: Chlorinated solvents are discouraged in Green Chemistry but highly effective for this specific matrix [1].[1] |

| Ethyl Acetate / Heptane | 1:4 | Modern / Green | Replaces Chloroform/Pet Ether.[1] Dissolve in warm EtOAc (40°C), add Heptane slowly. Keep T < 50°C to prevent melting. |

Troubleshooting Guide (FAQ)

Q1: The product is separating as a yellow/brown oil instead of crystals. Why?

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] Mechanism: The melting point of the compound (56–59°C) is lower than the boiling point of your solvent. If the solution is saturated at a temperature above the compound's melting point, it will precipitate as a liquid (oil) rather than a solid. Solution:

-

Lower the Temperature: Ensure your crystallization onset temperature is below 50°C .

-

Seed Crystals: You must retain a small amount of crude solid to use as seeds.[1]

-

Agitation: Vigorous stirring prevents the oil droplets from coalescing, allowing them to solidify individually.[1]

Q2: My crystals are persistent yellow/orange. How do I remove the color?

Diagnosis: Phenolic Oxidation.[1] Mechanism: Phenols are prone to oxidation, forming quinone-like impurities (highly colored) even at trace levels (ppm).[1] Solution:

-

Activated Carbon: Add 5% w/w activated charcoal to the hot solution (in Ethanol), stir for 10 mins, and filter hot through Celite.

-

Bisulfite Wash: If the color persists, wash the crude organic layer with 10% Sodium Metabisulfite (

) before recrystallization to reduce quinones.

Q3: I have low yield (<50%). Where is my product?

Diagnosis: Isomer Solubility or Supersaturation. Mechanism: The 4'-hydroxy isomer (impurity) has higher symmetry and often higher lattice energy, potentially co-crystallizing or keeping your target in the mother liquor. Solution:

-

Second Crop: Concentrate the mother liquor to half volume and cool to -10°C.

-

Solvent Switch: If using EtOH/Water, switch to Hexane/EtOAc .[1] The non-polar hexane reduces the solubility of the more polar impurities.

Workflow Visualization

The following diagram outlines the critical decision pathways for purifying low-melting phenolic ketones.

Caption: Logic flow for managing the "Oiling Out" phenomenon common in low-melting phenolic ketones (MP ~58°C).

Detailed Experimental Protocol: The "Cloud Point" Method

This protocol is optimized to prevent oiling out by controlling supersaturation.[1]

Reagents:

-

Crude 2'-Hydroxy-4'-methylpropiophenone (10.0 g)[1]

-

Ethanol (Absolute)[1]

-

Deionized Water[1]

-

Activated Charcoal (Optional)[1]

Step-by-Step Procedure:

-

Dissolution (Thermodynamic Control):

-

Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Add 15 mL of Ethanol.

-

Heat gently to 45–50°C in a water bath. Do not exceed 60°C (near MP).

-

If not fully dissolved, add Ethanol in 1 mL increments until solution is clear.[1]

-

-

Purification (Optional):

-

If the solution is dark brown, add 0.5 g activated charcoal. Stir for 5 minutes at 45°C.

-

Filter through a pre-warmed Celite pad or sintered glass funnel.[1]

-

-

The "Cloud Point" Induction:

-

Crystallization & Seeding:

-

Isolation:

References

optimizing reaction conditions for 2-hydroxy-4-methylpropiophenone production

Technical Support Center: Optimizing 2-Hydroxy-4-Methylpropiophenone Production

Executive Summary

This guide addresses the synthesis of 2-hydroxy-4-methylpropiophenone (CAS: 50390-51-7), a critical photoinitiator intermediate and UV absorber.[1][2] The primary synthetic route involves the Fries Rearrangement of m-cresyl propionate.[1]

Users frequently encounter issues with regioselectivity (ortho- vs. para-isomer ratio), aluminum complex solidification , and hydrolysis yields .[1][2][3] This document provides an optimized high-temperature protocol and a troubleshooting matrix based on thermodynamic control principles.

Part 1: The Chemistry of Control (Critical Parameters)

To optimize production, one must understand the competition between the kinetic and thermodynamic products.

-

The Target: 2-hydroxy-4-methylpropiophenone (Ortho-isomer).[1][2]

-

The Impurity: 4-hydroxy-2-methylpropiophenone (Para-isomer).[1][2]

| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) | Mechanistic Insight |

| Temperature | < 100°C | 140°C – 160°C | The ortho-isomer is stabilized by a 6-membered chelate ring with Aluminum.[1][2] This requires higher energy to form but is more stable once formed.[1] |

| Solvent | Nitrobenzene / DCM | Neat (Solvent-free) or Chlorobenzene | Polar solvents often stabilize the separated ion pair, favoring para attack.[1] Solvent-free conditions favor the tight ion pair and ortho rearrangement.[1][2] |

| Catalyst Ratio | 1.0 eq AlCl₃ | 1.2 – 1.5 eq AlCl₃ | Excess Lewis acid is required to maintain the chelated complex until quenching. |

Part 2: Optimized Experimental Protocol

Objective: Maximize regioselectivity for the 2-hydroxy isomer via high-temperature Fries Rearrangement.

Reagents:

-

Aluminum Chloride (

), Anhydrous (Catalyst)[4] -

Dilute HCl (Quenching)

Step-by-Step Workflow:

-

Catalyst Loading: In a dry 3-neck flask equipped with a mechanical stirrer (overhead stirring is crucial; magnetic bars will fail), charge 1.3 equivalents of anhydrous

.[1][2] -

Addition: Add m-cresyl propionate dropwise. Note: The reaction is exothermic. If running neat, mix slowly to manage heat.

-

The "Melt": Heat the mixture to 140°C . The mixture will turn into a viscous, dark red/brown aluminum complex melt.

-

Reaction Phase: Maintain 140°C–150°C for 2–4 hours .

-

Quenching (Critical): Cool the melt to ~80°C. Pour the hot melt slowly into a stirred mixture of Ice/Concentrated HCl (5:1) .

-

Purification:

Part 3: Visualization of Pathway & Logic

The following diagram illustrates the reaction mechanism and the decision tree for troubleshooting isomer distribution.

Caption: Mechanistic pathway highlighting the temperature-dependent divergence between the unwanted para-isomer and the target ortho-isomer.

Part 4: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid rock and broke my stirrer. What happened? A: This is the "Aluminum Complex Hardening" phenomenon.[1] The intermediate aluminum complex is highly viscous and solidifies as the reaction progresses, especially in solvent-free (neat) conditions.

-

Fix: Use a high-torque overhead mechanical stirrer with a stainless steel or glass paddle.[1][2] Do not use magnetic stirring.[1][2]

-

Alternative: If the melt is unmanageable, add a small amount of Chlorobenzene (0.5 – 1.0 vol) to maintain fluidity without significantly lowering the reaction temperature.

Q2: My HPLC shows a 50:50 mixture of the target and the para-isomer. How do I shift this? A: Your reaction temperature was likely too low or the reaction time too short.[1]

-

Mechanism: The para-isomer is the kinetic product.[1] At lower temperatures (<120°C), it forms first.[1] Conversion to the thermodynamic ortho-isomer requires sufficient thermal energy to reverse the Friedel-Crafts step and allow re-attack at the ortho position.[2]

-

Optimization: Increase temperature to 150°C and extend reaction time by 1–2 hours.

Q3: The yield is low, and I see a lot of unreacted phenol (m-cresol). A: This indicates deacylation rather than rearrangement.

-

Cause: Moisture in the

or the equipment. Water hydrolyzes the catalyst, creating HCl and free phenol/propionic acid instead of the rearranged ketone. -

Fix: Ensure

is fresh and free-flowing (yellow/grey powder, not white clumps). Dry the starting ester over molecular sieves before use.

Q4: How do I efficiently separate the isomers without expensive column chromatography? A: Exploit the physical properties derived from the structure.

-

Why it works: The target (2-hydroxy-4-methylpropiophenone) forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen.[1][2] This reduces its polarity and boiling point, making it steam volatile.[1] The para-isomer cannot form this bond, remains polar, and stays in the aqueous pot residue [1].

References

-

Martin, R. (1992).[1] The Fries Rearrangement. In Organic Preparations and Procedures International, 24(4), 369-435.[1][2]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section: Friedel-Crafts Acylation and Fries Rearrangement).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Procedure for o-hydroxyketones via Fries Rearrangement).

Sources

- 1. 2-羟基-2-甲基-1-苯基-1-丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]

Technical Support Center: Solvent Selection for Extracting 1-(2-Hydroxy-4-methylphenyl)propan-1-one

Welcome to our dedicated technical support guide for the extraction of 1-(2-Hydroxy-4-methylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the isolation and purification of this moderately polar phenolic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 1-(2-Hydroxy-4-methylphenyl)propan-1-one that dictate solvent choice?

A: The molecular structure of 1-(2-Hydroxy-4-methylphenyl)propan-1-one governs its solubility and extraction behavior. Key features include:

-

A Phenolic Hydroxyl (-OH) Group: This group makes the molecule weakly acidic and allows it to act as a hydrogen bond donor.[1] The approximate acidic pKa is around 10.4, which is critical for pH-dependent extractions.[2]

-

A Ketone (C=O) Group: This is a polar functional group that can act as a hydrogen bond acceptor.[1]

-

An Aromatic Ring and Alkyl Moieties: The phenyl ring and methyl/propyl groups contribute to its nonpolar character.

The combination of these features results in a moderately polar molecule with a predicted LogP (a measure of lipophilicity) of approximately 2.3-2.9.[1][3] This balance of polar and nonpolar characteristics is the central consideration for solvent selection.

Q2: What is the fundamental principle for selecting an extraction solvent for this compound?

A: The guiding principle is "like dissolves like".[4] A solvent with a polarity similar to that of the target compound, 1-(2-Hydroxy-4-methylphenyl)propan-1-one, will generally provide the best solubility and extraction efficiency.[5] However, for liquid-liquid extraction (LLE), the chosen solvent must also be immiscible with the initial sample matrix, which is typically water-based.[6] Therefore, highly polar solvents like methanol or ethanol, while good solvents for the compound itself, are unsuitable for LLE from aqueous solutions because they are completely miscible with water.[6]

Q3: Which solvents are recommended for liquid-liquid extraction (LLE) from an aqueous solution?

A: For extracting this moderately polar phenolic ketone from an aqueous phase, you should select a water-immiscible organic solvent of intermediate polarity.

| Solvent | Rationale & Considerations |

| Ethyl Acetate | Highly Recommended. It is a moderately polar solvent that is effective for a wide range of organic compounds, including phenolics.[7][8] Its ability to both accept and donate hydrogen bonds makes it very effective. It has limited miscibility with water, which can be reduced by adding brine ("salting out").[9] |

| Dichloromethane (DCM) | A versatile solvent with high solvating power.[7] It is denser than water, which can be advantageous for separation. However, it is a halogenated solvent with associated health and environmental concerns. |

| Methyl tert-butyl ether (MTBE) | A good alternative to diethyl ether with a lower tendency to form explosive peroxides. It is effective for extracting phenolic compounds from water.[8] |

| Toluene | A non-polar aromatic solvent. It can be effective, especially if less polar impurities need to be left behind in the aqueous phase. Its selectivity will differ from that of ethyl acetate. |

Q4: How does adjusting the pH of the aqueous phase improve extraction efficiency?

A: Adjusting the pH is one of the most powerful tools for extracting ionizable compounds like phenols. The phenolic hydroxyl group is acidic and will be deprotonated to its phenolate form at high pH (pH > pKa).

-

Acidic Conditions (pH < 8): In an acidic or neutral aqueous solution, the molecule is in its neutral, protonated form (Ar-OH). This form is significantly more soluble in organic solvents. Therefore, to extract the compound from an aqueous solution into an organic solvent, you should acidify the aqueous phase (e.g., to pH 2-4) before extraction.[10]

-

Basic Conditions (pH > 12): In a basic solution, the molecule is deprotonated to the anionic phenolate (Ar-O⁻). This ion is highly soluble in water and virtually insoluble in most organic solvents. This principle can be used to wash unwanted basic or neutral impurities from your organic extract or to back-extract the desired compound from an organic phase into a fresh aqueous base solution.[11]

This pH-swing extraction is a classic and highly effective purification technique.

Troubleshooting Guide

Q: My extraction yield is low. What are the likely causes?

A: Low recovery is a common issue that can often be resolved systematically.

-

Incorrect pH: Ensure the aqueous phase is sufficiently acidic (pH 2-4) before extraction to keep the phenol protonated and organic-soluble.[10]

-

Insufficient Mixing: The two phases must be mixed adequately to allow for the transfer of the analyte across the phase boundary. Gentle to moderate inversion of the separatory funnel for 1-2 minutes is typically sufficient.

-

Wrong Solvent Choice: The polarity of your chosen solvent may not be optimal. If you are using a non-polar solvent like hexane, you may have low recovery. Consider switching to a more polar solvent like ethyl acetate.[7]

-

Insufficient Solvent Volume: Using too little extraction solvent can lead to incomplete extraction. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL), as this is more efficient.

Q: An emulsion formed between my aqueous and organic layers. How do I break it?

A: Emulsions are a common problem, especially when samples contain surfactants or proteins.[9]

-

Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[9]

-

Breaking the Emulsion:

-

Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the layers.[9]

-

Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[9]

-

Filtration: Pass the mixture through a pad of celite or phase separation paper.[9]

-

Patience: Sometimes, simply letting the mixture stand for an extended period (15-60 minutes) will allow the phases to separate.

-

Q: My extracted product is impure. How can I improve selectivity?

A: Improving purity involves refining your extraction and washing steps.

-

Utilize a pH-Swing: After extracting your compound into the organic phase under acidic conditions, you can "back-extract" it into a fresh aqueous basic solution (e.g., 1M NaOH). This will move your phenolic product into the new aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the new aqueous layer and re-extract your purified product into a fresh organic solvent.

-

Wash the Organic Extract: Before drying and evaporating, wash the organic layer with:

-

A weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities that are stronger acids than your phenol.

-

Brine to remove residual water and help break any minor emulsions.

-

-

Consider Solid-Phase Extraction (SPE): SPE can offer superior selectivity and reproducibility compared to LLE.[12][13] For phenolic compounds, a mixed-mode SPE cartridge combining a strong cation exchange (SCX) material with a hydrophobic-lipophilic balanced (HLB) polymer can be highly effective at isolating phenols while removing other impurities.[10]

Experimental Protocols & Visualizations

Solvent Selection Decision Workflow

This diagram outlines the logical steps for choosing an appropriate extraction strategy.

Caption: Decision tree for extraction solvent selection.

Protocol: pH-Modified Liquid-Liquid Extraction (LLE)

This protocol details a standard procedure for extracting the target compound from an aqueous solution.

Caption: Workflow for a pH-modified LLE procedure.

Table: Comparison of Recommended LLE Solvents

| Property | Ethyl Acetate | Dichloromethane (DCM) | MTBE | Toluene |

| Polarity Index | 4.4 | 3.1 | 2.5 | 2.4 |

| Boiling Point (°C) | 77.1 | 39.6 | 55.2 | 110.6 |

| Density (g/mL) | 0.902 | 1.33 | 0.74 | 0.87 |

| Water Miscibility | Low (3.3 g/100 mL) | Very Low (1.3 g/100 mL) | Low (1.5 g/100 mL) | Very Low (0.05 g/100 mL) |

| Safety Notes | Flammable | Toxic, suspected carcinogen | Flammable, peroxide former | Flammable, toxic |

References

- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Vertex AI Search.

- MDPI. (2024, October 2).

- Biotage. (2023, February 2).

- Environmental Protection Agency (EPA). (2025, October 15). 2-Hydroxy-1-(4-methylphenyl)propan-1-one Properties.

- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Vertex AI Search.

- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.

- University of Alberta. Conditions for Ideal Extraction Solvents.

- ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?

- SciSpace.

- ACS Publications. (2025, November 6). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. ACS Omega.

- PROMETHEUS – Protocols.

- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.

- University of Rochester, Department of Chemistry.

- KoreaScience. (2023, February 1). A Study on Extraction and Adsorption of Three Phenolic Ketones.

- BLDpharm. 2886-52-4|1-(2-Hydroxy-4-methylphenyl)propan-1-one.

- PubChem. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | C10H12O3.

- Cheméo. Chemical Properties of 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one.

- MDPI. (2009, January 9). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.

- PubChemLite. 1-(2-hydroxy-4-methylphenyl)propan-1-one.

- ChemicalBook. (2025, July 4). 1,1'-(Methylene-di-4,1-phenylene)bis[2-hydroxy-2-methyl-1-propanone] | 474510-57-1.

- Fluorochem. 1-(4-HYDROXY-2-METHYLPHENYL)PROPAN-1-ONE.

- ChemScene. 2886-52-4 | 1-(2-Hydroxy-4-methylphenyl)propan-1-one.

- Apollo Scientific. (2023, July 6). 1-(2-Hydroxy-4-methylphenyl)ethan-1-one.

- ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF.

- NIST WebBook. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. PubChemLite - 1-(2-hydroxy-4-methylphenyl)propan-1-one (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. hydrometaltech.com [hydrometaltech.com]

- 6. 2. Apparatus and Technique [chem.ualberta.ca]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. biotage.com [biotage.com]

- 11. A Study on Extraction and Adsorption of Three Phenolic Ketones -Korean Chemical Engineering Research | 학회 [koreascience.kr]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

Technical Support Center: Photostability of 2'-Hydroxy-4'-methylpropiophenone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-4'-methylpropiophenone. This guide provides in-depth answers, troubleshooting advice, and standardized protocols to address challenges related to the compound's stability under ultraviolet (UV) light.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the photochemical behavior of 2'-Hydroxy-4'-methylpropiophenone.

Q1: What is the general photostability of 2'-Hydroxy-4'-methylpropiophenone under UV light?

A1: 2'-Hydroxy-4'-methylpropiophenone, an aromatic ketone, is expected to be photosensitive. Aromatic ketones are known to undergo photochemical reactions upon absorbing UV light.[1][2][3] The presence of the ortho-hydroxyl group is particularly significant as it can facilitate intramolecular hydrogen abstraction by the excited carbonyl group, a common and efficient deactivation pathway for ortho-hydroxy aromatic ketones. This can lead to degradation over time upon exposure to UV radiation, especially in the UVA (320-400 nm) and UVB (280-320 nm) ranges.

Q2: What are the primary factors that influence the degradation rate?

A2: Several factors can significantly impact the rate of photodegradation:

-

Wavelength and Intensity of UV Light: The degradation rate is highly dependent on the overlap between the compound's UV absorbance spectrum and the emission spectrum of the light source.[4] Higher light intensity will generally lead to faster degradation.

-

Solvent: The polarity, viscosity, and hydrogen-donating ability of the solvent can influence the stability of excited states and radical intermediates, thereby affecting reaction pathways and rates.[3][5]

-

Presence of Oxygen: Dissolved oxygen can act as a quencher for the excited triplet state of the ketone or react with radical intermediates, leading to photo-oxidative products.[6] Conversely, in some cases, it can regenerate the ground state molecule, potentially slowing net degradation.

-

Concentration: At high concentrations, self-quenching or reactions between excited molecules and ground-state molecules can occur, altering the degradation kinetics.

-

pH of the Solution: The pH can affect the protonation state of the phenolic hydroxyl group, which can influence its absorption spectrum and photochemical reactivity.

Q3: What are the likely photodegradation mechanisms and products?

A3: Aromatic ketones can undergo several photochemical reactions. For 2'-Hydroxy-4'-methylpropiophenone, the most probable pathways include:

-

Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and the adjacent ethyl group (α-cleavage), forming an acyl radical and an ethyl radical.[1][2] These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.[1][3]

-

Norrish Type II Reaction: This pathway involves intramolecular abstraction of a hydrogen atom from the γ-carbon of the propyl chain by the excited carbonyl oxygen, forming a 1,4-biradical.[1][7] This biradical can then cyclize or cleave.

-

Intramolecular Hydrogen Abstraction: The ortho-hydroxyl group provides a site for a very efficient intramolecular hydrogen abstraction by the excited carbonyl group, leading to a transient species that can revert to the starting material or undergo other reactions. This is a key photoprotective mechanism in some related molecules like oxybenzone.

The final degradation products can be complex and may include smaller aromatic fragments, alkanes, and products resulting from reactions with the solvent or oxygen.

Q4: How can I monitor the photodegradation of 2'-Hydroxy-4'-methylpropiophenone?

A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[8][9] This technique allows for the separation and quantification of the parent compound and its degradation products over time.[8][10] Other useful techniques include:

-

UV-Vis Spectroscopy: To observe changes in the absorption spectrum during irradiation.[11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[6][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful if volatile degradation products are expected.[9]

Section 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems you may encounter during your photostability experiments.

Q: My degradation results are inconsistent and not reproducible. What could be the cause?

A: Lack of reproducibility is a common issue in photochemical experiments. Here is a troubleshooting workflow to identify the source of the problem:

Caption: Troubleshooting flowchart for inconsistent photostability results.

-

1. Light Source Verification: Ensure your lamp output is stable. Lamp intensity can decrease with age. Use a calibrated radiometer or a chemical actinometry system to ensure consistent light dosage between experiments.[13] Verify the lamp's spectral output matches your experimental requirements.

-

2. Temperature Control: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled chamber and always run a "dark control" (a sample protected from light, often by wrapping in aluminum foil) under the same temperature conditions to isolate light-induced degradation from thermal degradation.[4]

-

3. Solvent and Sample Preparation: Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could act as photosensitizers or quenchers. If studying the reaction in the absence of oxygen, ensure your solvent degassing procedure (e.g., nitrogen sparging) is consistent and effective.

-

4. Analytical Method: Validate your analytical method (e.g., HPLC). Ensure it is stable, and check for consistency in sample injection volumes and processing.

Q: I am observing new peaks in my chromatogram after UV exposure. How do I identify them?

A: The appearance of new peaks indicates the formation of photodegradation products.

-